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molecular formula C11H18O5 B075624 Diethyl 2-acetyl-3-methylbutanedioate CAS No. 1113-77-5

Diethyl 2-acetyl-3-methylbutanedioate

Cat. No. B075624
M. Wt: 230.26 g/mol
InChI Key: OENLGWSJMMRFNN-UHFFFAOYSA-N
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Patent
US04194053

Procedure details

Process according to claim 4 wherein ethyl chloropropionate is reacted with ethyl acetoacetate in a toluene mixture containing tricaprylyl methylammonium chloride as phase transfer agent, potassium iodide as iodide ion source, potassium carbonate, milled to below about 80 mesh as deprotonating base at 75° to 80° C. for a time sufficient to form diethyl α-acetyl-α'-methylsuccinate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
tricaprylyl methylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
iodide ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].[Cl-].C([N+](C(=O)CCCCCCC)(C(=O)CCCCCCC)C)(=O)CCCCCCC.[I-].[K+].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[C:11]([CH:10]([CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:9]([O:15][CH2:16][CH3:17])=[O:14])(=[O:12])[CH3:13] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
tricaprylyl methylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCC)(=O)[N+](C)(C(CCCCCCC)=O)C(CCCCCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
iodide ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
milled to below about 80 mesh
CUSTOM
Type
CUSTOM
Details
at 75° to 80° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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